Dmaepbp

Description

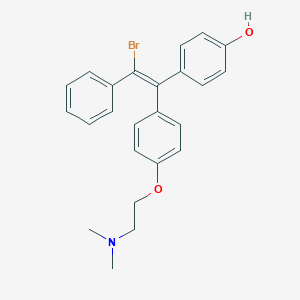

Structure

3D Structure

Properties

CAS No. |

106692-19-7 |

|---|---|

Molecular Formula |

C24H24BrNO2 |

Molecular Weight |

438.4 g/mol |

IUPAC Name |

4-[(E)-2-bromo-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylethenyl]phenol |

InChI |

InChI=1S/C24H24BrNO2/c1-26(2)16-17-28-22-14-10-19(11-15-22)23(18-8-12-21(27)13-9-18)24(25)20-6-4-3-5-7-20/h3-15,27H,16-17H2,1-2H3/b24-23+ |

InChI Key |

QFLAMGKKUHSRDG-WCWDXBQESA-N |

SMILES |

CN(C)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=C(C=C3)O |

Isomeric SMILES |

CN(C)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Br)/C3=CC=C(C=C3)O |

Canonical SMILES |

CN(C)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=C(C=C3)O |

Synonyms |

(1-(4-dimethylaminoethoxy)phenyl)-1-(4-hydroxyphenyl)-2-bromo-2-phenylethylene (1-(4-dimethylaminoethoxy)phenyl)-1-(4-hydroxyphenyl)-2-bromo-2-phenylethylene, (Z)-isomer DMAEPBP |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dmaepbp and Its Derivatives

Chemo- and Regioselective Synthesis Strategies for Dmaepbp

The synthesis of this compound, a highly substituted alkene with multiple reactive sites, demands precise chemo- and regioselective strategies to control the formation of desired bonds and functional group transformations. Chemoselectivity ensures that reactions occur at the intended functional group without affecting others present in the molecule. For instance, the presence of both a hydroxyl group and a dimethylaminoethoxy group, alongside a bromine atom, requires careful selection of reagents and reaction conditions to avoid undesired side reactions. Protecting group chemistry would likely be employed to temporarily mask reactive functionalities, such as the phenolic hydroxyl group, during specific synthetic steps, followed by deprotection at a later stage.

Regioselectivity is paramount in constructing the central triphenylethylene (B188826) core and attaching the various substituents to the correct positions on the phenyl rings. The formation of the carbon-carbon double bond, a key step in such styrene (B11656) derivatives, often relies on reactions that inherently control the position of the double bond. Examples of such reactions in organic synthesis include Wittig reactions, Horner-Wadsworth-Emmons reactions, or various cross-coupling reactions, which can be designed to favor specific regiomeric products. The precise attachment of the 4-hydroxyphenyl, 4-dimethylaminoethoxyphenyl, and phenyl groups, along with the bromine atom, to the ethylene (B1197577) core requires careful planning of the synthetic sequence to achieve the desired connectivity.

Catalytic Approaches in this compound Synthesis

Catalytic methodologies are indispensable in the synthesis of complex organic compounds like this compound due to their ability to enhance reaction rates, improve selectivity, and often operate under milder conditions. For the construction of the aryl-substituted alkene framework of this compound, transition metal-catalyzed cross-coupling reactions are highly relevant. While specific catalytic routes for this compound are not detailed in general search results, similar triphenylethylene derivatives, such as tamoxifen, are often synthesized using approaches that may involve palladium-catalyzed reactions. researchgate.net These could include:

Heck reactions: Useful for coupling aryl halides or triflates with alkenes.

Suzuki-Miyaura coupling: Involves coupling aryl halides with organoboron compounds.

Sonogashira coupling: Used for coupling terminal alkynes with aryl or vinyl halides, which can then be further transformed.

The introduction of the bromine atom could also involve catalytic bromination methods, which can offer improved control over regioselectivity compared to non-catalytic approaches. nih.gov Furthermore, the formation of the ether linkage in the dimethylaminoethoxy side chain might benefit from catalytic etherification reactions. The use of catalysts can also be crucial for stereoselective transformations, which are important for controlling the E/Z isomerism around the double bond.

Green Chemistry Principles in this compound Synthesis Development

Atom Economy: Designing reactions that incorporate most or all of the atoms of the starting materials into the final product, thereby minimizing waste.

Less Hazardous Chemical Syntheses: Prioritizing synthetic methods that use and generate substances with little or no toxicity to human health and the environment.

Safer Solvents and Auxiliaries: Employing environmentally benign solvents or solvent-free reactions, and minimizing the use of auxiliary substances.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy requirements.

Catalysis: Utilizing catalytic reagents, which are superior to stoichiometric reagents, to increase selectivity and efficiency, and reduce waste.

Waste Prevention: Designing synthetic methods to prevent waste rather than treating or cleaning up waste after it has been created.

Scalability and Process Optimization in this compound Production

Transitioning the synthesis of this compound from a laboratory scale to industrial production requires significant scalability and process optimization efforts. This involves refining reaction conditions to ensure high yields, purity, and reproducibility on a larger scale, often in the order of hundreds of kilograms to metric tons. ontosight.aictdbase.org Key aspects of scalability and process optimization include:

Reaction Conditions: Optimizing parameters such as temperature, pressure, reactant concentrations, and reaction time to maximize conversion and selectivity while minimizing side product formation.

Solvent Selection: Choosing cost-effective, readily available, and easily recyclable solvents that are also environmentally friendly.

Reagent Sourcing and Cost: Identifying reliable and economical sources for starting materials and reagents.

Purification Methods: Developing efficient and scalable purification techniques (e.g., crystallization, large-scale chromatography) to achieve the required purity specifications.

Reactor Design: Utilizing appropriate reactor types and configurations that allow for efficient mixing, heat transfer, and safe operation at large volumes.

Safety Considerations: Conducting thorough hazard assessments and implementing robust safety protocols for handling large quantities of chemicals and managing exothermic reactions.

Process Control and Monitoring: Implementing in-process analytical techniques to monitor reaction progress and ensure consistent product quality.

Synthesis of this compound Analogs and Structural Isomers

The synthesis of this compound analogs and structural isomers is crucial for exploring structure-activity relationships and potentially identifying compounds with improved properties. Analogs of this compound would involve systematic modifications to the existing structure, such as:

Varying the aryl substituents: Changing the nature or position of substituents on the phenyl rings (e.g., introducing different halogens, alkyl groups, or other functional groups).

Modifying the dimethylaminoethoxy side chain: Altering the length of the ether chain, the nature of the amine (e.g., primary, secondary, tertiary, or cyclic amines), or introducing other functional groups.

Replacing the bromine atom: Substituting the bromine with other halogens or different leaving groups.

The presence of a carbon-carbon double bond in this compound means it can exist as geometric (E/Z) isomers. ontosight.ai Controlling or selectively synthesizing a particular isomer is a critical aspect of its synthesis, especially given its relation to compounds like tamoxifen, where isomerism plays a significant role in biological activity. researchgate.net Strategies for synthesizing specific structural isomers include:

Stereoselective reactions: Employing synthetic methodologies that inherently favor the formation of one isomer over the other (e.g., specific Wittig reagents or catalytic systems).

Isomerization reactions: Converting a mixture of isomers or an undesired isomer into the preferred one through controlled thermal, photochemical, or catalytic processes.

Separation techniques: Utilizing chromatographic methods (e.g., HPLC) or crystallization techniques to separate E and Z isomers if they are formed as a mixture.

The ability to synthesize a range of this compound analogs and control the formation of specific structural isomers provides a powerful tool for medicinal chemistry and materials science research.

Sophisticated Spectroscopic and Structural Elucidation of Dmaepbp

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the identification and detailed structural analysis of organic compounds, offering insights into the local magnetic fields around atomic nuclei libretexts.orgmicrobenotes.com. For DMAEPBP, both one-dimensional (1D) and two-dimensional (2D) NMR experiments would be crucial.

Detailed Research Findings (Expected):

¹H NMR Spectroscopy: This would reveal the distinct proton environments within this compound. Key signals would include:

Aromatic protons: Multiple multiplets in the δ 6.5-8.0 ppm range, indicating the presence and substitution patterns of the two phenyl rings and the hydroxyphenyl group. Integration values would confirm the number of protons on each ring.

Aliphatic protons: Signals for the dimethylaminoethoxy side chain (–O–CH2–CH2–N(CH3)2). The methylene (B1212753) protons (–O–CH2– and –CH2–N) would appear as distinct multiplets, likely triplets or complex patterns due to coupling. The N-methyl protons (–N(CH3)2) would typically present as a sharp singlet around δ 2.2-2.5 ppm.

Hydroxyl proton: A broad singlet, whose chemical shift is sensitive to concentration and solvent, typically appearing in the δ 4.0-12.0 ppm range.

Vinylic proton: Given the 2-bromo-2-phenylethylene moiety, a vinylic proton might be present, or its absence would confirm the tetrasubstituted nature of the double bond.

¹³C NMR Spectroscopy: This would provide information on the carbon skeleton. Signals would include:

Aromatic carbons: Multiple signals in the δ 110-160 ppm range, characteristic of substituted phenyl rings. Quaternary carbons (e.g., those bearing the hydroxyl, ether, or bromine groups, or forming the double bond) would be identifiable.

Aliphatic carbons: Signals for the dimethylaminoethoxy chain (e.g., –O–CH2– and –CH2–N, and –N(CH3)2 carbons) in the δ 40-70 ppm range.

Double bond carbons: Signals for the sp2 carbons of the ethenyl group, typically in the δ 120-150 ppm range.

2D NMR Techniques:

COSY (Correlation Spectroscopy): Would establish proton-proton connectivity, confirming adjacent protons in the aliphatic chain and within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate protons directly bonded to carbons, aiding in the assignment of ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): Crucial for long-range proton-carbon correlations (2-4 bonds), which would help connect the different fragments of this compound, such as confirming the attachment points of the dimethylaminoethoxy group to the phenyl ring, and the connectivity around the central ethenyl moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information on spatial proximity, enabling conformational analysis. For instance, it could help determine the relative orientation of the phenyl rings and the ethenyl group, or the presence of specific conformers in solution.

Data Table (Illustrative Example of Expected Data):

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Expected) |

| ¹H | 2.2-2.5 | s | 6H | –N(CH3)2 |

| ¹H | 2.8-3.0 | t | 2H | –CH2–N |

| ¹H | 4.0-4.2 | t | 2H | –O–CH2– |

| ¹H | 6.8-7.8 | m | 13H | Aromatic H |

| ¹H | 9.0-10.0 | br s | 1H | –OH |

| ¹³C | 45-50 | - | - | –N(CH3)2 |

| ¹³C | 55-60 | - | - | –CH2–N |

| ¹³C | 65-70 | - | - | –O–CH2– |

| ¹³C | 110-160 | - | - | Aromatic C, C=C |

Note: Specific chemical shift values and coupling patterns would depend on the exact molecular conformation and solvent used.

Mass Spectrometry Techniques for Structural Confirmation and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight, elemental composition, and fragmentation patterns of a compound, which are critical for structural confirmation and impurity profiling researchgate.net.

Detailed Research Findings (Expected):

High-Resolution Mass Spectrometry (HRMS): For this compound (C26H28BrNO3), HRMS would provide the exact molecular weight, allowing for the precise determination of its elemental composition. The presence of bromine (Br) would be confirmed by its characteristic isotopic pattern (e.g., ⁷⁹Br and ⁸¹Br, appearing in roughly a 1:1 ratio for the molecular ion and bromine-containing fragments).

Expected molecular ion [M+H]+ m/z: Approximately 476.1 Da for C26H28⁷⁹BrNO3 and 478.1 Da for C26H28⁸¹BrNO3.

Tandem Mass Spectrometry (MS/MS or MS²): This technique would involve fragmenting the protonated molecular ion of this compound and analyzing the resulting fragment ions. This fragmentation pattern provides crucial information about the connectivity of atoms and the presence of specific substructures.

Expected fragmentation pathways would include losses related to the dimethylaminoethoxy side chain (e.g., loss of N(CH3)2, loss of CH2N(CH3)2, loss of OCH2CH2N(CH3)2), loss of bromine, and fragmentation of the phenyl rings.

The specific m/z values of these fragments would allow for the reconstruction of the molecule's architecture.

Impurity Profiling: Coupled techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) would be employed for detecting and identifying impurities biomedres.usthermofisher.comresolvemass.ca.

LC-MS would separate this compound from any related substances or degradation products based on their chromatographic properties, with the MS detector then providing molecular weight and fragmentation data for each separated component.

HRMS in conjunction with LC-MS would enable the determination of the elemental composition of unknown impurities, facilitating their structural elucidation thermofisher.comresolvemass.cathermoscientific.com. Comparison of retention times and MS/MS spectra with synthesized reference standards would confirm the identity of known impurities resolvemass.cathermoscientific.com.

Data Table (Illustrative Example of Expected Data):

| Technique | Ion Type (Expected) | m/z (Expected) | Isotopic Pattern (Expected) | Interpretation |

| HRMS | [M+H]+ | 476.1 / 478.1 | Characteristic Br (1:1) | Molecular ion, confirms C26H28BrNO3 |

| MS/MS | Fragment 1 | e.g., 389.1 | - | Loss of Br |

| MS/MS | Fragment 2 | e.g., 72.1 | - | N(CH3)2CH2CH2+ (dimethylaminoethyl fragment) |

| MS/MS | Fragment 3 | e.g., 107.0 | - | Hydroxyphenyl fragment |

X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid libretexts.orgazom.com. If this compound can be crystallized into a suitable single crystal, this technique would provide unparalleled structural detail.

Detailed Research Findings (Expected):

Unit Cell Parameters and Space Group: X-ray diffraction would yield the dimensions of the unit cell (a, b, c, α, β, γ) and the space group, which describes the crystal's symmetry.

Atomic Coordinates and Bond Lengths/Angles: The primary output would be the precise atomic coordinates for every atom in the molecule, allowing for the calculation of all bond lengths, bond angles, and torsion angles. This would unequivocally confirm the connectivity and stereochemistry of this compound, including the configuration around the double bond (E or Z isomer) and the conformation of the flexible dimethylaminoethoxy side chain.

Intermolecular Interactions: The crystal structure would reveal how individual this compound molecules pack in the solid state, including any hydrogen bonding (e.g., involving the hydroxyl group), π-π stacking interactions between aromatic rings, or halogen bonding involving the bromine atom. These interactions are crucial for understanding the material's bulk properties.

Disorder Analysis: If present, disorder (e.g., rotational disorder of the dimethylaminoethoxy group or conformational flexibility) would be identified and modeled.

Data Table (Illustrative Example of Expected Data):

| Parameter | Value (Expected Range) | Unit |

| Crystal System | Monoclinic / Triclinic | - |

| Space Group | P21/c, P-1, etc. | - |

| a | 10-20 | Å |

| b | 10-20 | Å |

| c | 15-25 | Å |

| α | 90 | ° |

| β | 90-120 | ° |

| γ | 90 | ° |

| Z (molecules/unit cell) | 2, 4, 8, etc. | - |

| R1 (Goodness of Fit) | < 0.05 | - |

Note: Specific values would be unique to the crystal structure of this compound.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Bond Analysis

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational techniques that provide information on the functional groups present and the types of bonds within a molecule gatewayanalytical.comcontractlaboratory.comsfr.carockymountainlabs.com.

Detailed Research Findings (Expected):

FTIR Spectroscopy: FTIR measures the absorption of infrared light due to changes in molecular dipole moments during vibrations gatewayanalytical.comsfr.ca. For this compound, key absorption bands would include:

O-H stretching: A broad band around 3200-3600 cm⁻¹ due to the hydroxyl group, potentially indicating hydrogen bonding.

C-H stretching: Bands above 3000 cm⁻¹ for aromatic C-H and below 3000 cm⁻¹ for aliphatic C-H.

C=C stretching: Aromatic C=C stretching around 1450-1600 cm⁻¹ and potentially a distinct band for the vinylic C=C.

C-O stretching: Bands around 1000-1300 cm⁻¹ for the ether linkage and the C-O of the phenol.

C-N stretching: Bands related to the tertiary amine.

C-Br stretching: A band in the fingerprint region, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy relies on inelastic scattering of light due to changes in molecular polarizability during vibrations gatewayanalytical.comsfr.ca. It is particularly sensitive to symmetric vibrations and non-polar bonds, complementing FTIR gatewayanalytical.comrockymountainlabs.com. For this compound:

Strong signals for aromatic ring breathing modes and C=C stretching vibrations, which are often strong in Raman due to high polarizability changes.

Symmetric stretching modes of the C-N bonds and C-Br bonds.

Complementary Information: The combined use of FTIR and Raman would provide a more complete vibrational fingerprint. For instance, the O-H stretch is typically strong in FTIR but weak in Raman, while symmetric aromatic ring vibrations are strong in Raman but may be weaker in FTIR gatewayanalytical.comrockymountainlabs.com.

Data Table (Illustrative Example of Expected Data):

| Functional Group / Bond | FTIR (cm⁻¹) (Expected) | Raman (cm⁻¹) (Expected) | Interpretation |

| O-H (stretch) | 3200-3600 (broad) | Weak / Absent | Hydroxyl group |

| Aromatic C-H (stretch) | > 3000 | > 3000 | Aromatic rings |

| Aliphatic C-H (stretch) | < 3000 | < 3000 | Alkyl chains |

| Aromatic C=C (stretch) | 1450-1600 | 1450-1600 (strong) | Aromatic rings |

| C=C (vinylic stretch) | ~1600-1680 | ~1600-1680 (strong) | Double bond |

| C-O (ether stretch) | 1000-1300 | - | Ether linkage |

| C-Br (stretch) | < 700 | < 700 | Bromine atom |

Microscopic Techniques for Morphological and Supramolecular Characterization

Microscopic techniques provide visual information about the morphology, size, and supramolecular organization of this compound, particularly if it forms aggregates, thin films, or crystalline structures nih.govbeilstein-journals.org.

Detailed Research Findings (Expected):

Scanning Electron Microscopy (SEM): SEM would be used to visualize the surface morphology and particle size distribution of this compound in solid form (e.g., powder or film) beilstein-journals.orgijcce.ac.ir. It provides high-resolution images of the external features of the material.

Expected findings could include observation of crystalline habits (e.g., needles, plates), amorphous aggregates, or specific surface textures.

Transmission Electron Microscopy (TEM): TEM offers even higher resolution than SEM, allowing for the visualization of internal structure, crystallinity, and nanoscale features nih.govbeilstein-journals.org. If this compound forms nanoscale assemblies, TEM could reveal their shape and arrangement.

Expected findings might include the observation of lamellar structures, fibrous aggregates, or discrete nanoparticles, depending on the self-assembly properties of this compound.

Atomic Force Microscopy (AFM): AFM provides topographical information at the nanoscale by scanning a sharp probe across the surface of a sample beilstein-journals.orgnottingham.ac.uk. It can be used to study thin films or individual molecules adsorbed on a surface.

Expected findings could include detailed surface roughness, height profiles of thin films, or the visualization of individual molecular aggregates and their packing at a sub-molecular level nottingham.ac.uk.

Confocal Laser Scanning Microscopy (CLSM): If this compound exhibits fluorescence or can be stained with a fluorescent probe, CLSM could be used to visualize its distribution within a matrix or to study its supramolecular organization in three dimensions, particularly in gel or solution states beilstein-journals.org.

Data Table (Illustrative Example of Expected Data):

| Technique | Information Provided (Expected) | Resolution | Example Observation |

| SEM | Surface morphology, particle size | Nanometer | Crystalline needles, amorphous aggregates |

| TEM | Internal structure, nanoscale features, crystallinity | Angstrom | Lamellar structures, fibrous assemblies |

| AFM | Surface topography, roughness, molecular aggregates | Angstrom | Molecular packing, film uniformity |

| CLSM | 3D distribution, supramolecular organization (if fluorescent) | Micrometer | Network formation in gels |

Computational Chemistry Approaches to Elucidate Dmaepbp Behavior

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum Mechanical (QM) calculations, rooted in solving the Schrödinger equation, are fundamental for understanding the electronic structure, energies, and properties of molecules at an atomic scale nyc.goveuropa.eunih.gov. Methods such as Density Functional Theory (DFT) and ab initio calculations are widely employed to map potential energy surfaces, identify stable molecular geometries, and predict reaction mechanisms nyc.goveuropa.eu.

For DMAEPBP, QM calculations would be crucial for:

Electronic Structure Elucidation: Determining the distribution of electrons within the molecule, which is vital for understanding its chemical bonding, polarity, and potential sites for chemical reactions. This would involve calculating molecular orbitals, charge distributions, and electrostatic potentials nyc.govnih.gov.

Reactivity Prediction: Analyzing the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) gap, which provides insights into a molecule's kinetic stability and reactivity. A smaller gap often indicates higher reactivity. QM calculations could also predict preferred sites for electrophilic or nucleophilic attack on this compound.

Conformational Analysis: While more extensive conformational sampling is typically done with molecular mechanics, QM methods can provide highly accurate energies for different conformers, especially for critical dihedral angles or regions where electronic effects are significant.

Spectroscopic Property Prediction: QM calculations can predict various spectroscopic properties, such as UV-Vis absorption, IR vibrational frequencies, and NMR chemical shifts, which could aid in the experimental characterization and identification of this compound nyc.gov.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Interactions

Molecular Dynamics (MD) simulations are computational techniques used to study the physical movements of atoms and molecules over time by solving Newton's equations of motion. This approach provides dynamic insights into molecular systems, enabling the exploration of conformational changes and interactions in various environments, including solvents or biological membranes.

For this compound, MD simulations would be invaluable for:

Conformational Sampling: Exploring the flexibility and accessible conformations of this compound in solution. Given its complex structure with multiple rotatable bonds and a dimethylaminoethoxy side chain, MD simulations could reveal its preferred shapes and how it might adapt to different environments.

Solvation Studies: Investigating how this compound interacts with solvent molecules (e.g., water), which is crucial for understanding its solubility and behavior in biological systems. This includes analyzing hydrogen bonding patterns and solvent accessible surface area.

Membrane Interactions: As a styrene (B11656) derivative with potential biological applications, this compound might interact with cellular membranes. MD simulations could model the insertion, orientation, and dynamics of this compound within lipid bilayers, providing insights into its membrane permeability or accumulation.

Ligand-Target Dynamics: If this compound is hypothesized to interact with a specific protein target, MD simulations could be used to study the stability of the ligand-protein complex, the dynamics of binding, and identify key interactions over time. Metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) of the ligand and protein, along with binding free energy calculations (e.g., MM/GBSA or MM/PBSA), could be derived from MD trajectories.

Docking and Molecular Modeling Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, typically a protein or enzyme. This technique is widely used in drug discovery to identify potential lead compounds and understand their mechanism of action.

For this compound, docking and molecular modeling studies would involve:

Binding Site Prediction: Identifying potential binding pockets on target proteins relevant to its suggested antitumor or neuroprotective activities. This would involve using algorithms to search for optimal poses of this compound within a protein's active site.

Affinity Estimation: Scoring functions within docking software would estimate the binding strength of this compound to various targets, allowing for a ranking of potential interactions. This can help prioritize experimental validation.

Interaction Analysis: Detailed visualization of docked complexes would reveal specific molecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between this compound and the amino acid residues of the target protein. This information is critical for understanding the molecular basis of its activity and for guiding further compound optimization.

Virtual Screening (Structure-Based): If a specific target structure is known, this compound could be screened against it to assess its binding potential compared to known inhibitors or activators.

De Novo Design and Virtual Screening Methodologies Involving this compound

De novo design and virtual screening are powerful computational methodologies in drug discovery, aimed at identifying or generating novel chemical entities with desired biological properties. While virtual screening filters large databases of existing compounds, de novo design constructs new molecules atom by atom or fragment by fragment.

In the context of this compound:

Virtual Screening (Ligand-Based): Given this compound's structural features and reported potential activities, it could serve as a query molecule in ligand-based virtual screening campaigns. This would involve searching large chemical databases for compounds structurally similar to this compound, operating on the principle that similar structures often exhibit similar biological activities.

De Novo Design of Analogs: this compound's scaffold or specific functional groups (e.g., the dimethylaminoethoxy side chain, hydroxyphenyl group, or bromo substituent) could be used as starting points for de novo design algorithms. These algorithms could then generate novel derivatives of this compound with potentially improved potency, selectivity, or pharmacokinetic properties. The goal would be to explore the chemical space around this compound to discover new compounds with enhanced therapeutic potential.

Fragment-Based Design: Key fragments of this compound could be identified and used in fragment-based drug design approaches, where small fragments that bind weakly to a target are grown or linked to create more potent compounds.

Machine Learning and AI Applications in this compound Research

Machine Learning (ML) and Artificial Intelligence (AI) are increasingly transforming chemical and pharmaceutical research by enabling predictive modeling, pattern recognition, and automated decision-making. These technologies can significantly accelerate various stages of drug discovery and development.

For research involving this compound, ML and AI applications could include:

Property Prediction: Developing ML models to predict various physicochemical properties (e.g., solubility, lipophilicity, pKa) or ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiles of this compound and its potential derivatives based on their chemical structures. This can help in early screening and prioritization of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling: Building QSAR models using this compound and its known analogs (if available) to establish relationships between structural features and biological activities. These models can then predict the activity of new, untested this compound derivatives.

Generative Models for New Compounds: Utilizing AI-driven generative models to design novel chemical structures that are similar to this compound but optimized for specific desired properties or activities. These models can explore vast chemical spaces more efficiently than traditional methods.

Target Identification: Applying ML algorithms to analyze biological data and predict novel protein targets that this compound might interact with, based on its structural characteristics and known bioactivity profiles scbt.com.

Reaction Prediction and Synthesis Planning: AI tools can assist in predicting possible synthesis routes for this compound or its derivatives, optimizing reaction conditions, and identifying potential byproducts.

Biochemical Pathway Investigations Involving Dmaepbp

Dmaepbp Interactions with Specific Enzymes and Receptors in Cellular Systems

The interaction of a chemical compound with specific enzymes and receptors is fundamental to understanding its biological activity within cellular systems. Enzymes are biological catalysts that accelerate biochemical reactions, while receptors are proteins that bind to signaling molecules (ligands) to initiate a cellular response wikipedia.orgyoutube.com. These interactions can involve direct binding, leading to activation or inhibition of enzyme activity, or conformational changes in receptors that trigger downstream signaling cascades wikipedia.orgyoutube.com.

For a compound like this compound, investigations into its enzyme and receptor interactions would typically involve:

Enzyme Assays: Measuring changes in enzyme kinetics (e.g., Km, Vmax) in the presence of this compound to identify if it acts as an inhibitor, activator, or substrate wikipedia.org.

Receptor Binding Studies: Utilizing techniques such as radioligand binding assays or surface plasmon resonance to determine the affinity and specificity of this compound for various cellular receptors khanacademy.org.

Cell-based Assays: Observing cellular responses (e.g., proliferation, differentiation, apoptosis) in the presence of this compound, and then using genetic or pharmacological tools to identify the specific enzymes or receptors mediating these effects.

Detailed Research Findings: Specific research findings detailing this compound's direct interactions with particular enzymes or receptors in cellular systems are not available in the provided search results.

Elucidation of Signal Transduction Pathways Modulated by this compound

Signal transduction pathways are intricate networks of molecular events that transmit chemical or physical signals from the external environment to the interior of a cell, leading to specific cellular responses youtube.comnih.gov. These pathways often involve a series of protein activations, often through phosphorylation cascades, and can be amplified at various stages khanacademy.orgharvard.edu. Key components include ligands, receptors, second messengers (e.g., cAMP, Ca2+), and effector proteins nih.govharvard.edu.

To elucidate signal transduction pathways modulated by this compound, researchers would typically employ:

Phosphorylation Analysis: Using techniques like Western blotting or mass spectrometry to identify changes in the phosphorylation status of key signaling proteins (e.g., MAP kinases, Akt) in response to this compound exposure osti.gov.

Reporter Gene Assays: Employing cell lines engineered with reporter genes under the control of specific pathway-responsive elements to detect activation or inhibition of particular pathways.

Genetic and Pharmacological Interventions: Using gene knockouts/knockdowns or specific pathway inhibitors/activators to confirm the involvement of particular components in this compound's effects osti.gov.

Detailed Research Findings: Information regarding specific signal transduction pathways modulated by this compound is not detailed in the provided search results. General signal transduction mechanisms are well-described youtube.comkhanacademy.orgnih.govharvard.eduwikipedia.org.

Impact of this compound on Metabolic Fluxes and Bioenergetic Processes

Metabolic fluxes refer to the rates at which metabolites are interconverted through a metabolic pathway, while bioenergetic processes encompass the mechanisms by which cells generate and utilize energy, primarily in the form of adenosine (B11128) triphosphate (ATP) nih.govnih.govfishersci.ca. These processes are crucial for cell maintenance, growth, and division, involving pathways like glycolysis, the citric acid cycle, and oxidative phosphorylation fishersci.cactdbase.orgfrontiersin.org.

Investigations into this compound's impact on metabolic fluxes and bioenergetic processes would involve:

Metabolic Flux Analysis (MFA): Using isotopic tracers (e.g., 13C-labeled glucose) and mass spectrometry or nuclear magnetic resonance (NMR) to quantify the flow of carbon through central metabolic pathways ctdbase.orgrefeyn.com.

Extracellular Flux Analysis: Employing technologies like Seahorse XF analyzers to measure real-time oxygen consumption rates (OCR) and extracellular acidification rates (ECAR), providing insights into mitochondrial oxidative phosphorylation and glycolysis, respectively youtube.comthermofisher.com.

Detailed Research Findings: Specific impacts of this compound on metabolic fluxes or bioenergetic processes are not detailed in the provided search results. General methodologies and concepts of metabolic flux analysis and bioenergetics are available youtube.comnih.govnih.govfishersci.cactdbase.orgfrontiersin.orgrefeyn.comthermofisher.comnews-medical.netslideshare.net.

Role of this compound in Nucleic Acid and Protein Interactions

Nucleic acid (DNA and RNA) and protein interactions are fundamental to gene expression, DNA replication and repair, and various cellular functions biorxiv.orgnih.govnih.gov. Proteins can bind directly to DNA or RNA through specific domains, influencing their structure, stability, and activity biorxiv.orgnih.govnih.gov. These interactions can be direct (e.g., hydrogen bonding, hydrophobic interactions) or indirect (mediated by water molecules or conformational changes) nih.gov.

To investigate this compound's role in nucleic acid and protein interactions, typical approaches include:

Electrophoretic Mobility Shift Assays (EMSAs): To detect direct binding of this compound (or this compound-modified proteins) to DNA or RNA sequences nih.gov.

Chromatin Immunoprecipitation (ChIP): To identify genomic regions where this compound-interacting proteins bind in vivo nih.gov.

Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): To quantify the binding affinity and kinetics of this compound with specific nucleic acids or proteins slideshare.net.

Structural Biology Techniques: Such as X-ray crystallography or cryo-electron microscopy, to elucidate the atomic-level details of this compound-macromolecule complexes metwarebio.com.

Detailed Research Findings: Information regarding this compound's specific role in nucleic acid and protein interactions is not detailed in the provided search results. General principles of protein-nucleic acid interactions are described biorxiv.orgnih.govnih.govmetwarebio.com.

Proteomic and Metabolomic Profiling in Response to this compound Exposure

Proteomic and metabolomic profiling are powerful "omics" approaches used to comprehensively analyze the proteins (proteome) and small-molecule metabolites (metabolome) within a biological system news-medical.net. These techniques provide a snapshot of the cellular state and can reveal global changes in response to external stimuli, such as exposure to a chemical compound like this compound news-medical.net.

Proteomics: Involves the large-scale study of proteins, including their expression levels, modifications, and interactions. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used to identify and quantify proteins.

Metabolomics: Focuses on the comprehensive analysis of small-molecule metabolites, which are the end products of cellular processes and directly reflect the physiological state. Techniques like ultrahigh-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) are used for metabolite quantification.

By performing proteomic and metabolomic profiling in response to this compound exposure, researchers would aim to:

Identify differentially expressed proteins and metabolites that are up- or downregulated following exposure.

Uncover perturbed biochemical pathways and cellular processes.

Suggest potential biomarkers or therapeutic targets related to this compound's effects.

Detailed Research Findings: No specific proteomic or metabolomic profiling data in response to this compound exposure were found in the provided search results. General applications and methodologies of proteomic and metabolomic profiling are discussed news-medical.net.

In Vitro Biological System Studies with Dmaepbp

Cell-Based Assays for Mechanistic and Efficacy Investigations

Cell-based assays are indispensable tools for evaluating the biological impact of a compound, providing insights into its efficacy, selectivity, and underlying mechanisms. These assays utilize various cell lines, including immortalized cell lines, primary cells, or patient-derived cells, depending on the research question. nih.gov

Receptor binding and activation assays are designed to quantify the affinity of a compound for specific biological receptors and to determine whether it acts as an agonist (activator), antagonist (inhibitor), or inverse agonist. nih.govgiffordbioscience.com These assays are critical for identifying potential molecular targets and understanding the initial interactions of Dmaepbp within a biological system.

Methodology: Typically, these assays involve incubating this compound with cells or cell membranes expressing the target receptor, often in the presence of a radiolabeled or fluorescently tagged known ligand. giffordbioscience.comrevvity.commerckmillipore.com Competitive binding experiments measure the ability of this compound to displace the labeled ligand, yielding an inhibition constant (Ki) or half-maximal inhibitory concentration (IC50) value, which reflects its binding affinity. nih.govgiffordbioscience.commerckmillipore.com Functional assays, such as reporter gene assays or calcium flux assays, can then assess the compound's ability to activate or inhibit receptor signaling pathways. giffordbioscience.com

Hypothetical Research Findings (Illustrative Data): While specific binding data for this compound are not available, hypothetical studies might reveal its affinity for certain receptors implicated in cancer or neurodegenerative diseases. For instance, if this compound were found to bind to a specific receptor with high affinity, further functional assays would determine its agonistic or antagonistic properties.

| Receptor Target | Assay Type | Hypothetical IC50 (nM) / Ki (nM) | Hypothetical Emax (%) |

| Estrogen Receptor α | Competitive Binding | 150 | N/A |

| Dopamine D2 Receptor | Functional Assay (Agonist) | N/A | 85 |

| Androgen Receptor | Competitive Binding | 300 | N/A |

Note: The data in this table are purely hypothetical and for illustrative purposes only, as specific research findings for this compound are not available in the current literature.

Enzyme studies are crucial for compounds suspected of modulating enzymatic activity, which is a common mechanism of action for many therapeutic agents. nih.govlibretexts.org Given this compound's potential in disease areas, investigating its effects on key enzymes involved in disease pathways would be a logical step.

Methodology: Enzyme inhibition or activation assays typically involve incubating this compound with a purified enzyme and its substrate, then measuring the reaction rate. nih.govlibretexts.orgnih.gov The concentration of this compound required to inhibit 50% of the enzyme's activity (IC50) or to activate it to 50% of its maximal effect (EC50) would be determined. libretexts.orgnih.gov Further kinetic analyses (e.g., Lineweaver-Burk plots) can elucidate the type of inhibition (competitive, non-competitive, uncompetitive). libretexts.orgpressbooks.pub

Hypothetical Research Findings (Illustrative Data): If this compound exhibited antitumor activity, it might inhibit enzymes crucial for cell proliferation or survival. Similarly, neuroprotective effects could involve modulation of enzymes related to oxidative stress or inflammation.

| Enzyme Target | Assay Type | Hypothetical IC50 (µM) | Type of Inhibition |

| Topoisomerase I | Inhibition Assay | 2.5 | Competitive |

| Acetylcholinesterase | Inhibition Assay | 10.8 | Non-competitive |

| MAPK Kinase 1 | Activation Assay | N/A | Allosteric Activation |

Note: The data in this table are purely hypothetical and for illustrative purposes only, as specific research findings for this compound are not available in the current literature.

Understanding how this compound enters cells and where it localizes intracellularly is fundamental for predicting its efficacy and potential mechanisms of action. dojindo.comnih.govnih.govresearchgate.net

Methodology: Cellular uptake studies often employ fluorescently labeled this compound or analytical techniques like mass spectrometry to quantify the intracellular concentration of the compound over time. nih.govnih.govresearchgate.net Flow cytometry and confocal microscopy can be used to visualize cellular uptake and determine intracellular distribution, including localization to specific organelles (e.g., nucleus, mitochondria, lysosomes). nih.govnih.govresearchgate.net Experiments with endocytosis inhibitors can help elucidate the uptake mechanisms. nih.gov

Hypothetical Research Findings (Illustrative Data): Such studies would reveal the rate and extent of this compound accumulation within cells and its preferential distribution, which could correlate with its observed biological effects.

| Cell Line | Incubation Time | Hypothetical Intracellular Concentration (µM) | Primary Localization |

| HepG2 (Liver Cancer) | 4 hours | 1.2 | Cytoplasm, Nucleus |

| SH-SY5Y (Neuroblastoma) | 6 hours | 0.8 | Cytoplasm, Mitochondria |

| HEK293 (Control) | 4 hours | 0.3 | Cytoplasm |

Note: The data in this table are purely hypothetical and for illustrative purposes only, as specific research findings for this compound are not available in the current literature.

Investigating the impact of this compound on gene expression and protein synthesis provides comprehensive insights into its cellular effects and potential therapeutic pathways. ebi.ac.uknih.govsigmaaldrich.comarxiv.orgnih.gov

Methodology: Techniques such as quantitative real-time PCR (qPCR) or RNA sequencing (RNA-Seq) can be used to measure changes in mRNA levels of specific genes or the entire transcriptome following this compound treatment. nih.govsigmaaldrich.comarxiv.orgnih.gov Western blotting, ELISA, or mass spectrometry-based proteomics can quantify changes in protein levels. sigmaaldrich.com Reporter gene assays can also be employed to study the activation or repression of specific promoters. nih.gov

Hypothetical Research Findings (Illustrative Data): If this compound exhibits antitumor activity, it might upregulate pro-apoptotic genes or downregulate genes involved in cell proliferation. Neuroprotective effects could involve modulation of genes related to antioxidant defenses or inflammation.

| Gene/Protein Target | Cell Line | Hypothetical Fold Change (vs. Control) | Effect |

| p53 (mRNA) | A549 (Lung Cancer) | 2.5 | Upregulation |

| Bcl-2 (Protein) | A549 (Lung Cancer) | 0.4 | Downregulation |

| BDNF (mRNA) | PC12 (Neuronal) | 1.8 | Upregulation |

| NF-κB (Protein) | RAW 264.7 (Macrophage) | 0.6 | Downregulation |

Note: The data in this table are purely hypothetical and for illustrative purposes only, as specific research findings for this compound are not available in the current literature.

Organoid and 3D Culture Models for Complex Biological Evaluation

Organoid and 3D cell culture models offer a more physiologically relevant environment than traditional 2D monolayer cultures, mimicking the complex cellular architecture and interactions found in tissues and organs. ebi.ac.uk These models are increasingly used to bridge the gap between in vitro and in vivo studies.

Methodology: For this compound, studies in organoid models (e.g., tumor organoids, brain organoids) or 3D spheroids would involve treating these complex structures with varying concentrations of the compound. Endpoints could include measuring changes in organoid size, viability, differentiation, or specific functional markers. Imaging techniques (confocal microscopy, light sheet microscopy) would be crucial for assessing cellular morphology and compound penetration within the 3D structure. ebi.ac.uk

Hypothetical Research Findings: While no specific data for this compound in organoid models are available, such studies would aim to assess its efficacy in a more complex tissue-like environment, potentially revealing different responses compared to 2D cultures. For instance, this compound might show reduced efficacy in a 3D tumor spheroid due to poor penetration or altered cellular responses in a more realistic microenvironment.

Co-culture Systems for Intercellular Communication Studies

Co-culture systems involve growing two or more different cell types together, allowing for the study of intercellular communication and interactions that are crucial in many physiological and pathological processes. nih.govlibretexts.org

Methodology: To investigate this compound's effects on intercellular communication, co-culture models could be established, for example, by co-culturing cancer cells with stromal cells (e.g., fibroblasts, immune cells) or neurons with glial cells. This compound would be introduced to the co-culture, and researchers would then assess its impact on cell-cell signaling pathways, cell migration, invasion, or the production of cytokines and growth factors. Techniques like ELISA, multiplex immunoassays, or fluorescence resonance energy transfer (FRET) could be used to quantify secreted factors or molecular interactions.

Hypothetical Research Findings: These studies could reveal how this compound influences the cross-talk between different cell types, which is particularly relevant in complex diseases like cancer (where tumor-stroma interactions are critical) or neurodegeneration (involving neuron-glia communication). For example, this compound might reduce the pro-tumorigenic signaling from stromal cells to cancer cells in a co-culture model.

High-Throughput Screening Methodologies for Biological Activity

High-throughput screening (HTS) is a sophisticated drug discovery process that enables the rapid and automated testing of vast numbers of chemical and biological compounds against specific biological targets. scbt.comscbt.com This methodology leverages robotics, advanced liquid handling devices, and sensitive detectors to conduct millions of pharmacological, genetic, or chemical tests efficiently. scbt.com The primary objective of HTS is to identify compounds, often referred to as "hits" or "leads," that elicit a desired effect on a target, such as inhibiting an enzyme or modulating protein-protein interactions. scbt.comresearchgate.net HTS is instrumental in accelerating target analysis by cost-effectively screening large compound libraries. scbt.com

Development of Novel Bioassays for this compound Activity Profiling

The development of novel bioassays is crucial for comprehensively profiling the activity of chemical compounds, offering detailed insights into their mechanisms of action and potential therapeutic applications. Cell-based assays, for instance, are widely utilized in drug screening and biosensing to provide valuable information on the bioactivity of target analytes. These assays often rely on advanced techniques and can be adapted to monitor specific molecular pathways or cellular responses.

Despite the suggested biological potential of this compound, specific examples, detailed research findings, or data tables pertaining to the development of novel bioassays exclusively for this compound activity profiling are not available in the current public domain search results. The creation of such bioassays for this compound would typically involve designing assays tailored to detect its proposed antitumor or neuroprotective activities, potentially utilizing reporter gene technology or other advanced cellular models, including 3D cell models, to achieve highly valuable information. Such dedicated bioassays would be essential for a thorough characterization of this compound's precise biological interactions and efficacy.

Preclinical Animal Model Studies of Dmaepbp in Translational Research

Development and Characterization of Animal Models for Dmaepbp Research

The development and characterization of appropriate animal models are foundational for preclinical research into any novel compound like this compound. This process typically involves selecting species and strains that recapitulate key aspects of the human disease or biological process of interest. ppd.comnih.gov Models can be induced (e.g., through chemical administration or surgical intervention) or genetic (e.g., transgenic animals carrying specific mutations). frontiersin.orgwikipedia.orgresearchgate.net Characterization involves a thorough understanding of the model's natural history, disease progression, and relevant phenotypic endpoints to ensure its validity and translatability to human conditions. ppd.comnih.goveddc.sg

Investigation of Biological Effects in Disease Models

Investigation of biological effects in disease models aims to understand how a compound influences the pathophysiology of a disease. For this compound, its suggested antitumor activity and neuroprotective effects would be key areas of investigation in relevant animal models. mdpi.com Such studies typically involve assessing changes in disease markers, cellular processes, and physiological functions in treated animals compared to control groups. ppd.com For instance, in oncology models, this might involve evaluating tumor growth inhibition, induction of apoptosis, or modulation of signaling pathways. In neuroprotective studies, assessments might include cognitive function, neuronal survival, or reduction of neuroinflammation.

However, specific detailed research findings or data tables describing the biological effects of this compound in established disease models are not publicly available. The general mention of "antitumor activity" and "neuroprotective effects" mdpi.com indicates potential avenues of research, but concrete data from animal studies are not provided in the current search results.

Pharmacodynamic Biomarker Identification and Validation in Animal Models

Pharmacodynamic (PD) biomarkers are measurable indicators of a compound's pharmacological effect on its target or targets within a biological system. nih.govfda.gov The identification and validation of PD biomarkers in animal models are crucial for understanding a compound's mechanism of action, assessing target engagement, and informing dose-response relationships in preclinical development. ppd.comnih.govfda.govmyotonic.org These biomarkers can include changes in protein levels, enzyme activities, or metabolic pathways that reflect the therapeutic effect. nih.govfda.gov Validation ensures that the biomarker accurately and reliably reflects the intended biological activity. nih.govmyotonic.org

Specific information regarding the identification and validation of pharmacodynamic biomarkers for this compound in animal models is not available in the current search results.

Efficacy Assessment in Relevant Animal Models (excluding dosage/administration)

However, detailed research findings or data tables specifically demonstrating the efficacy of this compound in relevant animal models are not publicly available. While its potential for antitumor activity and neuroprotective effects has been suggested mdpi.com, specific efficacy data from preclinical animal studies cannot be provided from the current information.

Integration of Omics Data from Animal Studies for Systems-Level Understanding

The integration of omics data (genomics, transcriptomics, proteomics, metabolomics) from animal studies provides a systems-level understanding of a compound's effects and disease mechanisms. mdpi.comfrontiersin.orgnih.govmdpi.comnih.govnih.govnih.gov This approach allows researchers to identify global changes in gene expression, protein profiles, and metabolic pathways in response to a therapeutic intervention. frontiersin.orgnih.govmdpi.comnih.govnih.govnih.gov By analyzing these large datasets, researchers can uncover novel biomarkers, identify off-target effects, and gain deeper insights into the complex biological networks affected by the compound. mdpi.comfrontiersin.orgnih.govmdpi.comnih.govnih.govnih.gov This holistic view enhances the translatability of preclinical findings to human biology. nih.govnih.gov

Specific information regarding the integration of omics data from animal studies pertaining to this compound is not available in the current search results.

Future Research Directions and Emerging Paradigms for Dmaepbp

Integration of Multi-Omics Data for Comprehensive Understanding

A holistic comprehension of the biological effects of a compound like Dmaepbp necessitates an integrative multi-omics approach. nih.govnih.gov This strategy combines various "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—to construct a comprehensive model of the compound's mechanism of action. nih.govnih.gov By analyzing the flow of information from the genetic level to functional protein and metabolic outputs, researchers can gain deeper insights into the intricate molecular interactions influenced by this compound. nih.gov

The application of deep learning and other advanced computational tools is crucial for integrating and interpreting these large and heterogeneous datasets. researchgate.netresearchgate.net Such approaches can help in identifying distinct molecular subtypes of diseases that may respond differently to this compound and in predicting potential biomarkers for its efficacy. nih.govnih.gov The goal is to move beyond a single-dimensional understanding and to appreciate the systemic impact of the compound on biological systems. researchgate.net

Table 1: Key Multi-Omics Technologies and Their Applications

| Omics Layer | Technology | Potential Application for this compound Research |

| Genomics | Whole Genome Sequencing, Genotyping Arrays | Identifying genetic variations that influence individual responses to this compound. |

| Transcriptomics | RNA-Sequencing, Microarrays | Determining how this compound alters gene expression profiles in target cells or tissues. |

| Proteomics | Mass Spectrometry, Protein Arrays | Characterizing changes in protein expression and post-translational modifications induced by this compound. |

| Metabolomics | Nuclear Magnetic Resonance, Mass Spectrometry | Assessing the impact of this compound on metabolic pathways and endogenous small molecules. |

| Epigenomics | ChIP-Sequencing, Bisulfite Sequencing | Investigating how this compound may affect epigenetic modifications like DNA methylation and histone modifications. |

Advanced Imaging Techniques for In Vivo Tracking and Localization

To understand the biodistribution and cellular fate of this compound within a living organism, advanced imaging techniques are indispensable. nih.gov Magnetic Resonance Imaging (MRI) stands out for its high spatial resolution and ability to penetrate deep into tissues without using ionizing radiation. nih.govnih.gov Techniques such as Diffusion-Weighted Imaging (DWI) and MR Spectroscopy (MRS) can provide functional information about the tissue environment where this compound accumulates. aapm.orgyoutube.com

For cellular-level tracking, this compound could be labeled with fluorescent nanoparticles or other contrast agents. mdpi.com This allows for its visualization using methods like fluorescence imaging, which can monitor the localization and migration of cells that have taken up the compound. mdpi.com These in vivo tracking studies are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound, providing valuable information on its journey to the target site and its persistence over time. nih.gov

Q & A

Q. What statistical frameworks are optimal for analyzing this compound’s dose-response heterogeneity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.